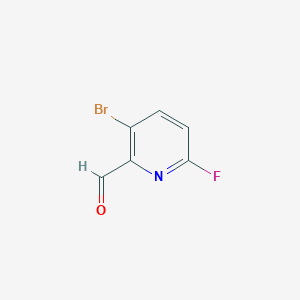

3-Bromo-6-fluoropyridine-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-6-fluoropyridine-2-carbaldehyde: is a chemical compound with the molecular formula C6H3BrFNO and a molecular weight of 204.00 g/mol . It is a pyridine derivative, characterized by the presence of bromine and fluorine atoms at the 3rd and 6th positions, respectively, and an aldehyde group at the 2nd position. This compound is used as a building block in various chemical syntheses and has significant applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoropyridine-2-carbaldehyde typically involves the halogenation of pyridine derivatives followed by formylation. One common method includes the bromination of 6-fluoropyridine-2-carbaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield . The compound is then purified using techniques such as distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-6-fluoropyridine-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base and a solvent such as DMF (dimethylformamide).

Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed:

Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.

Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols.

Coupling Reactions: Products include biaryl compounds and other complex structures.

Applications De Recherche Scientifique

Chemistry: 3-Bromo-6-fluoropyridine-2-carbaldehyde is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as an intermediate in the preparation of more complex molecules used in drug discovery and development.

Biology and Medicine: In biological research, this compound is used to synthesize molecules that can act as enzyme inhibitors or receptor ligands. It is also used in the development of diagnostic agents and therapeutic drugs.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides . It is also employed in the manufacture of specialty chemicals and materials .

Mécanisme D'action

The mechanism of action of 3-Bromo-6-fluoropyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparaison Avec Des Composés Similaires

3-Bromo-2-pyridinecarboxaldehyde: Lacks the fluorine atom, which may affect its reactivity and binding properties.

6-Fluoro-2-pyridinecarboxaldehyde: Lacks the bromine atom, which may influence its chemical behavior and applications.

3-Chloro-6-fluoropyridine-2-carbaldehyde: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

Uniqueness: 3-Bromo-6-fluoropyridine-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules with specific biological activities.

Activité Biologique

3-Bromo-6-fluoropyridine-2-carbaldehyde is a heterocyclic compound characterized by the presence of bromine and fluorine substituents on the pyridine ring, along with an aldehyde functional group. Its molecular formula is C6H3BrFNO, and it has a molecular weight of approximately 204.00 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes and for its antimicrobial properties.

Cytochrome P450 Inhibition

One of the most significant biological activities of this compound is its role as a potential inhibitor of cytochrome P450 enzymes , specifically CYP1A2. This enzyme is crucial in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially impacting their efficacy and safety profiles. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent metabolic transformation.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity , making it a candidate for further exploration in drug development aimed at treating infections. The exact mechanisms behind its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. The presence of both bromine and fluorine atoms enhances its electrophilic character, which can facilitate interactions with biological targets. Comparative studies with structurally similar compounds reveal that variations in halogen substitution significantly affect biological reactivity and potency.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-6-chloro-3-fluoropyridine | Bromine and chlorine substitutions | Different halogen combination affecting reactivity |

| 4-Bromo-2-fluoropyridine | Fluorine at position 2 | Lacks aldehyde functionality |

| 3-Chloro-6-fluoropyridine | Chlorine instead of bromine | Different halogen leading to varied biological activity |

| 6-Fluoro-3-pyridinecarboxaldehyde | Aldehyde at position 2 | Lacks bromine substitution which influences reactivity |

Inhibition Studies

Recent studies have focused on quantifying the inhibitory effects of this compound on CYP1A2. In vitro assays demonstrated that this compound exhibits a competitive inhibition profile, with an IC50 value indicating significant potency against CYP1A2 activity. Further kinetic studies are necessary to elucidate the precise binding interactions and affinities.

Antimicrobial Efficacy

In antimicrobial testing, this compound showed effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing promising results that warrant further exploration in vivo.

Synthetic Applications

The compound's unique structure allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, positions it as a valuable intermediate in the development of more complex pharmaceutical agents .

Propriétés

IUPAC Name |

3-bromo-6-fluoropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMCUZBNJXKWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.